molecular formula C15H14N2O4S B13816433 6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one

Cat. No.: B13816433
M. Wt: 318.3 g/mol
InChI Key: CUWSSDIUTYXRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of methoxy groups and a thiophene ring in its structure adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid and thiophene-2-carboxylic acid.

    Formation of Quinazolinone Core: The 2-aminobenzoic acid is reacted with an appropriate aldehyde or ketone to form the quinazolinone core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide.

    Formation of Final Compound: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the quinazolinone core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can have therapeutic implications for neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8-trimethoxy-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one is unique due to the presence of the thiophene ring and the specific arrangement of methoxy groups. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C15H14N2O4S/c1-19-9-7-8-11(13(21-3)12(9)20-2)16-14(17-15(8)18)10-5-4-6-22-10/h4-7H,1-3H3,(H,16,17,18)

InChI Key

CUWSSDIUTYXRKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.